Ethyl 5-amino-1-(6-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)pyrazole-4-carboxylate
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Description
The compound Ethyl 5-amino-1-(6-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)pyrazole-4-carboxylate is a derivative of pyrazolo[1,5-a]pyrimidine, which is a class of compounds known for their potential pharmacological properties. The pyrazolo[1,5-a]pyrimidine scaffold is a fused heterocyclic system that has been explored for its anti-inflammatory properties and lack of ulcerogenic activity, as seen in the study of 2-phenylpyrazolo[1,5-a]pyrimidin-7-ones .
Synthesis Analysis
The synthesis of related pyrazole carboxylate derivatives involves the diazotization of amino groups and subsequent coupling with various reagents to afford pyrazolo[5,1-c]triazines and pyrazolo[5,1-c]-1,2,4-triazoles . Another method includes the reaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with arylidinemalononitrile derivatives or cyanoacrylate derivatives to yield various substituted pyridine carboxylates . These methods highlight the versatility of the pyrazole carboxylate framework in synthesizing a wide range of heterocyclic compounds.
Molecular Structure Analysis
The molecular structure of closely related compounds, such as ethyl 5-amino-3-(4,6-dimethylpyrimidin-2-ylamino)-1-methyl-1H-pyrazole-4-carboxylate, has been determined and features intramolecular N-H...O hydrogen bonds that contribute to the stability of the molecule . These structural features are crucial for the biological activity of these compounds, as they can influence the interaction with biological targets.
Chemical Reactions Analysis
The pyrazolo[1,5-a]pyrimidine derivatives undergo various chemical reactions, including electrophilic substitution, to yield triazolo[1,5-c]pyrimidine-5-carboxylate derivatives . The reactivity of these compounds is influenced by the substituents on the pyrazole and pyrimidine rings, which can be strategically modified to obtain compounds with desired properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolo[1,5-a]pyrimidine derivatives are closely related to their molecular structure. The presence of intramolecular hydrogen bonds can affect the compound's solubility, melting point, and stability . The electronic properties of the substituents also play a significant role in the compound's reactivity and potential biological activity .
Scientific Research Applications
Synthesis of Pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine Derivatives
This compound has been utilized in the synthesis of pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine derivatives. These derivatives have been explored as potential benzodiazepine receptor ligands, indicating their potential application in the development of novel anxiolytic or sedative drugs without the side effects typical of traditional benzodiazepines (Bruni et al., 1994).
Anticancer and Anti-5-lipoxygenase Agents
Research has led to the development of novel pyrazolopyrimidines derivatives demonstrating significant anticancer and anti-5-lipoxygenase activities. These findings suggest the compound's utility in synthesizing new therapeutic agents targeting cancer and inflammatory diseases (Rahmouni et al., 2016).
cGMP Phosphodiesterase Inhibitors
A series of 6-phenylpyrazolo[3,4-d]pyrimidones, synthesized from similar compounds, have shown to be specific inhibitors of cGMP-specific phosphodiesterase (type V), indicating potential for the development of novel treatments for hypertension and other cardiovascular diseases (Dumaitre & Dodic, 1996).
Apoptosis Inducers for Cancer Therapy
Substituted derivatives of this compound have been synthesized and identified as selective apoptosis inducers in lung cancer cells, particularly those with mutated p53 genes. This highlights its potential for creating targeted cancer therapies with minimal side effects (Lv et al., 2012).
Biocidal Properties
The compound has been transformed into derivatives exhibiting significant biocidal properties against a range of Gram-positive and Gram-negative bacteria, as well as yeast-like and filamentous fungi, suggesting its role in developing new antimicrobial agents (Youssef et al., 2011).
Antitumor Activity
Derivatives of this compound have been shown to possess antitumor activity, particularly against the MCF-7 human breast adenocarcinoma cell line. This indicates the compound's potential in the synthesis of new chemotherapeutic agents (Abdellatif et al., 2014).
properties
IUPAC Name |
ethyl 5-amino-1-(6-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)pyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N6O2/c1-4-35-27(34)22-16-29-32(24(22)28)26-21(15-19-11-7-5-8-12-19)17(2)30-25-23(18(3)31-33(25)26)20-13-9-6-10-14-20/h5-14,16H,4,15,28H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBZUZSMVGJBYIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=C(C(=NC3=C(C(=NN32)C)C4=CC=CC=C4)C)CC5=CC=CC=C5)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-amino-1-(6-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)pyrazole-4-carboxylate |
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